

Application Note: HPLC Method for Purity Analysis of 2-Amino-6-nitrobenzothiazole

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

Cat. No.: B160904

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Introduction

2-Amino-6-nitrobenzothiazole is a key intermediate in the synthesis of various azo dyes and has been investigated for its potential pharmacological activities.^{[1][2]} Accurate determination of its purity is crucial for quality control and to ensure the safety and efficacy of related end-products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of **2-Amino-6-nitrobenzothiazole**, suitable for researchers, scientists, and professionals in drug development.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate **2-Amino-6-nitrobenzothiazole** from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. The concentration of the analyte is quantified by measuring its absorbance at a specific wavelength.

Experimental Protocols

1. Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good resolution.
- Chemicals:
 - **2-Amino-6-nitrobenzothiazole** reference standard (purity \geq 99.5%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Orthophosphoric acid (AR grade)
 - Water (HPLC grade or Milli-Q)
- Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

2. Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Orthophosphoric acid in water.
- Mobile Phase B: 0.1% (v/v) Orthophosphoric acid in acetonitrile.
- Standard Solution (100 μ g/mL): Accurately weigh about 10 mg of **2-Amino-6-nitrobenzothiazole** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
- Sample Solution (100 μ g/mL): Accurately weigh about 10 mg of the **2-Amino-6-nitrobenzothiazole** sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These parameters can be optimized based on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector Wavelength	272 nm
Run Time	30 minutes

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10

4. System Suitability

Before sample analysis, the system suitability must be verified. Inject the standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	$\leq 2.0\%$

5. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

1. Specificity

Inject the blank (diluent), standard solution, and sample solution to demonstrate the absence of interference from the diluent at the retention time of the main peak.

2. Linearity

Prepare a series of calibration standards of **2-Amino-6-nitrobenzothiazole** at different concentrations (e.g., 25, 50, 75, 100, 125, 150 $\mu\text{g/mL}$). Plot a graph of peak area versus concentration and determine the correlation coefficient (R^2), which should be ≥ 0.999 .

3. Accuracy (Recovery)

Perform recovery studies by spiking a known amount of **2-Amino-6-nitrobenzothiazole** reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98.0% to 102.0%.

4. Precision

- Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The % RSD of the purity results should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day precision): Analyze six replicate preparations of the sample solution on a different day, by a different analyst, or using a different instrument. The % RSD between the two sets of results should be $\leq 2.0\%$.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the detector response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

6. Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include changes in flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$). The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 1: System Suitability Results

Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1				
2				
3				
4				
5				
Mean				
% RSD				

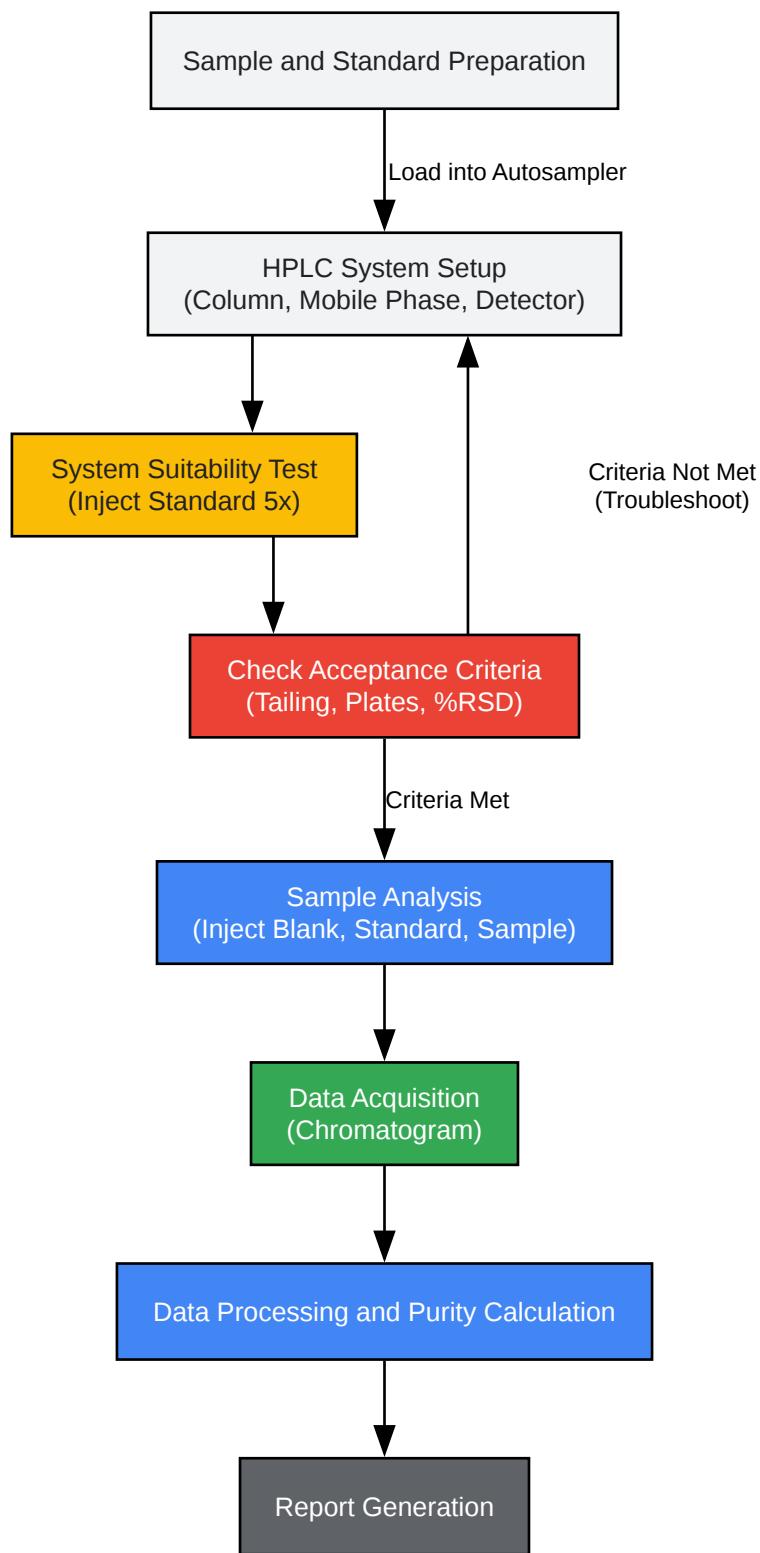
Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area
25	
50	
75	
100	
125	
150	
Correlation Coefficient (R^2)	

Table 3: Accuracy (Recovery) Data

Spiking Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery
80%			
100%			
120%			
Mean % Recovery			

Visualization

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References

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